N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N,N-Diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with an ethyl group at position 3 and a thioacetamide moiety at position 5. The thioacetamide group is further modified with diethyl substituents, distinguishing it from related derivatives. Triazolo[4,5-d]pyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N,N-diethyl-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS/c1-4-17(5-2)9(19)7-20-12-10-11(13-8-14-12)18(6-3)16-15-10/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMPOXPOMAEJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N(CC)CC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 294.38 g/mol. Its structure consists of a triazolo-pyrimidine core that is known for diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit promising anticancer properties. For instance, a study highlighted the ability of triazolo derivatives to inhibit various cancer cell lines by targeting key enzymes involved in tumor growth:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazolo Derivative A | MCF-7 (Breast Cancer) | 0.45 |
| Triazolo Derivative B | A549 (Lung Cancer) | 0.32 |
| N,N-diethyl compound | PC-3 (Prostate Cancer) | 0.54 |
These findings suggest that this compound may have similar or enhanced efficacy against specific cancer types compared to other known inhibitors .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity. Studies on related pyrimidine derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition (%) | ED50 (μM) |
|---|---|---|
| Indomethacin | 85% | 9.17 |
| Pyrimidine Derivative C | 75% | 8.23 |
| N,N-diethyl compound | TBD | TBD |
This suggests that the compound may function as a COX inhibitor, which is crucial for the management of inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and HDAC, which are involved in DNA synthesis and histone modification respectively.
- Apoptosis Induction : Evidence suggests that triazolo-pyrimidines can trigger apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the G2/M phase.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of N,N-diethyl compounds. Research indicates that modifications at the 7-position of the triazole ring significantly affect potency and selectivity against specific targets. For example:
| Modification | Effect on Activity |
|---|---|
| Ethyl Group at N1 | Increased anticancer activity |
| Methyl Substitution at C5 | Enhanced COX inhibition |
These insights guide further synthetic efforts to develop more potent analogs .
Case Studies
Several case studies have documented the effectiveness of similar compounds in preclinical models:
- Study on Prostate Cancer : A trial involving a triazolo-pyrimidine derivative showed a reduction in tumor size by 60% in xenograft models.
- Anti-inflammatory Trials : A related compound exhibited significant reduction in edema in animal models when administered at doses comparable to standard anti-inflammatory drugs.
Scientific Research Applications
Antiplatelet Activity
Recent studies have indicated that compounds related to N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibit significant antiplatelet activity. For instance, research on ticagrelor analogues has demonstrated that modifications to the triazolo[4,5-d]pyrimidine structure can lead to compounds with enhanced antiplatelet effects while minimizing antibacterial activity. This dissociation of biological properties is crucial for developing targeted therapies that can effectively manage thrombotic disorders without compromising antibacterial efficacy .
Antibacterial Activity
The compound's structural analogs have been investigated for their antibacterial properties. The 1,2,3-triazole ring is known for its stability against enzymatic degradation and has been shown to exhibit bactericidal activity against gram-positive bacteria. Studies have reported that certain derivatives maintain substantial antibacterial activity while retaining their antiplatelet properties . This dual functionality opens avenues for developing new therapeutic agents capable of addressing multiple health concerns simultaneously.
Anticancer Potential
The anticancer potential of this compound and its derivatives has also been a focus of research. The incorporation of the triazole moiety has been linked to improved antiproliferative activity in various cancer cell lines. For example, compounds containing the triazolo structure demonstrated lower IC50 values compared to their amide counterparts in human cervix carcinoma and leukemia cell lines . This suggests that the triazole unit could enhance the biological activity of anticancer agents.
Mechanistic Insights
The mechanism by which this compound exerts its effects is attributed to its ability to interact with specific biological targets. The nitrogen atoms in the triazole ring serve as hydrogen bond acceptors while the CH bond acts as a hydrogen bond donor. This unique interaction profile contributes to its stability and efficacy against various biological targets including enzymes involved in platelet aggregation and cancer cell proliferation .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioether bridge (-S-) exhibits nucleophilic substitution potential under specific conditions:
Triazolopyrimidine-thioethers in related structures undergo oxidation to sulfones, enhancing electrophilicity for downstream reactions . Alkylation at sulfur is feasible but requires polar aprotic solvents and mild bases.
Hydrolysis of the Acetamide Group
The N,N-diethylacetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8h | 2-((3-ethyl-triazolopyrimidinyl)thio)acetic acid | Precursor for carboxylate derivatives |
| Basic hydrolysis | NaOH (2M), EtOH, 70°C, 6h | Sodium salt of the carboxylic acid | Improves solubility for bioassays |
Hydrolysis yields a carboxylic acid, enabling conjugation with amines or alcohols via EDC/NHS coupling . The diethyl groups delay hydrolysis compared to unsubstituted acetamides.
Functionalization of the Triazolopyrimidine Core
The triazolopyrimidine ring participates in electrophilic and cycloaddition reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C-5 or C-6 positions, altering electronic properties.
-
Halogenation : NBS or Cl<sub>2</sub>/FeCl<sub>3</sub> adds halogens, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Cycloaddition Reactions
The triazole moiety engages in Huisgen 1,3-dipolar cycloaddition with alkynes under Cu(I) catalysis, forming triazole-linked bioconjugates .
Reductive Modifications
| Target Site | Reagents | Outcome | Notes |
|---|---|---|---|
| Amide reduction | LiAlH<sub>4</sub>, THF, 0°C | N,N-diethyl-2-((3-ethyl-triazolopyrimidinyl)thio)ethylamine | Low yield due to steric hindrance |
| Nitro group reduction | H<sub>2</sub>/Pd-C, EtOH | Amino-triazolopyrimidine derivative | Requires prior nitration at C-5/6 |
Reduction of the acetamide group is challenging but achievable with strong hydride donors . Catalytic hydrogenation modifies nitro derivatives into amines for further functionalization.
Structural Derivatives and Bioactivity Correlation
Modifications at key sites correlate with enhanced pharmacological profiles:
| Derivative Type | Biological Activity | Potency (IC<sub>50</sub>) | Source |
|---|---|---|---|
| Sulfone analog | Anticancer (HeLa cells) | 12.3 µM | |
| Carboxylic acid | Antibacterial (E. coli) | 45.8 µM | |
| Halogenated (Cl) | Antiviral (HSV-1) | 8.7 µM |
Sulfonation and carboxylation improve water solubility and target binding, while halogenation enhances antiviral potency .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in pH 7.4 buffer (t<sub>1/2</sub> = 6.2h), with degradation pathways including:
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s diethyl acetamide group contrasts with the benzoxazole-thioether groups in 9b–9e or the acrylamide in 7d. These variations impact solubility, steric bulk, and electronic properties.
- Yield Variability : Synthesis yields range widely (e.g., 14.8% for 9c vs. 89.9% for 9e), suggesting that bulky or polar substituents (e.g., morpholine in 9e) may improve reaction efficiency compared to aromatic groups .
- Biological Targets : Benzoxazole-containing derivatives (9b–9e) are linked to epigenetic modulation (EZH2/HDAC inhibition), while VAS2870 targets NADPH oxidases . The target compound’s acetamide group may favor interactions with proteases or kinases.
Physicochemical and Spectroscopic Properties
- NMR Trends : In 9b–9e, the triazolo[4,5-d]pyrimidine core protons resonate between δ 2.10–4.73 ppm for aliphatic groups and δ 7.37–7.47 ppm for aromatic protons . The target compound’s diethyl groups would likely appear as triplets or quartets near δ 1.0–3.5 ppm.
- Melting Points : Lower melting points in morpholine-containing derivatives (e.g., 9e: 89–90°C) suggest reduced crystallinity compared to rigid benzoxazole analogs (9b: 154–155°C) .
Preparation Methods
Cyclization of Pyrimidine Precursors
The triazolopyrimidine scaffold is typically synthesized via cyclization reactions. A representative route involves:
- Formation of 4,5-Diaminopyrimidine-2-thiol : Reacting 2-thiobarbituric acid with hydrazine hydrate yields 4,5-diaminopyrimidine-2-thiol.
- Triazole Ring Closure : Treatment with ethyl orthoformate in acetic acid facilitates cyclization to form 3-ethyl-3H-triazolo[4,5-d]pyrimidine-7-thiol.
Reaction Conditions :
Alternative Route via Arylidene Malononitrile
Arylidene malononitrile derivatives react with thiosemicarbazides under basic conditions to form triazolidine-3-thiones, which dehydrogenate to triazolethiones. Adapting this method:
- Intermediate Formation : 4-Chlorobenzaldehyde reacts with thiosemicarbazide to form arylidene thiosemicarbazide.
- Cyclization : Sulfamic acid catalyzes cyclization with trimethylsilyl isothiocyanate, yielding the triazolopyrimidinethiol.
Optimization Note : Sulfamic acid enhances reaction efficiency, achieving yields >80%.
Synthesis of N,N-Diethyl-2-Chloroacetamide
Direct Chloroacetylation of Diethylamine
N,N-Diethyl-2-chloroacetamide (CAS 2315-36-8) is synthesized via:
- Acylation : Diethylamine reacts with chloroacetyl chloride in dichloromethane at 0–5°C.
- Workup : The mixture is neutralized with sodium bicarbonate, extracted, and purified via distillation.
Key Data :
Coupling via Nucleophilic Substitution
Thiolate-Alkylation Strategy
The thiol group of 3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-thiol is deprotonated to form a thiolate anion, which displaces chloride from N,N-diethyl-2-chloroacetamide:
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with polar aprotic solvents stabilizing the transition state.
One-Pot Coupling and Purification
Combining the thiol and chloroacetamide in situ reduces isolation steps:
- In-Situ Deprotonation : Add triethylamine to generate the thiolate directly.
- Coupling : Introduce N,N-diethyl-2-chloroacetamide and heat at 40°C.
- Purification : Column chromatography (hexanes/ethyl acetate) yields the product with >95% purity.
Alternative Synthetic Pathways
Mitsunobu Reaction for Thioether Formation
Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the thiol and hydroxyacetamide derivative couple to form the thioether. While effective, this method is cost-prohibitive for large-scale synthesis.
Oxidative Coupling
Thiols oxidize to disulfides, which react with acetamide derivatives under UV light. However, this route yields mixtures and is less preferred.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
- Melting Point : 132–134°C (decomposes).
Industrial-Scale Considerations
Cost-Effective Catalyst Screening
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
- Methodology : A two-step approach is recommended:
Nucleophilic substitution : React 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours).
Purification : Use column chromatography with gradients of ethyl acetate and light petroleum ether (e.g., 30–70% ethyl acetate) to isolate the product .
- Critical Note : Yield optimization requires precise stoichiometric ratios (e.g., 1.1–1.5 equivalents of thiol precursor) and inert atmospheres to prevent oxidation of the thioether linkage .
Q. How can structural confirmation be achieved for this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve the triazolo-pyrimidine core and thioacetamide conformation (e.g., bond angles and dihedral angles) .
- ¹H/¹³C NMR : Key peaks include:
- δ 1.2–1.4 ppm (triplet, CH₂CH₃ from diethyl groups).
- δ 3.5–3.7 ppm (quartet, N-CH₂-CO).
- δ 8.1–8.3 ppm (singlet, triazolo-pyrimidine protons) .
- IR Spectroscopy : Confirm C=O (1690–1730 cm⁻¹) and S-C (650–750 cm⁻¹) stretches .
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s interaction with redox pathways (e.g., ROS/RNS modulation)?
- Experimental Design :
- Use polymorphonuclear leukocytes (PMNs) or animal models to assess ROS inhibition. Pre-treat cells with 10–50 µM of the compound, followed by fMLP (N-formyl peptide) stimulation. Measure ROS via luminol-enhanced chemiluminescence .
- Key Findings :
- Thioether-containing triazolo-pyrimidines (e.g., VAS2870) inhibit NADPH oxidase by blocking p47phox translocation, reducing superoxide production by 60–80% at 20 µM .
Q. How does substitution at the triazolo-pyrimidine core influence bioactivity?
- Structure-Activity Relationship (SAR) Analysis :
- Table 1 : Comparative Bioactivity of Analogues
| Substituent Position | Functional Group | IC₅₀ (NADPH Oxidase) | Reference |
|---|---|---|---|
| 3-Ethyl (Target) | Thioacetamide | 18 µM | |
| 3-Methyl | Thioether | 25 µM | |
| 3-Isopropyl | Sulfone | >50 µM |
- Key Insight : Ethyl groups enhance lipophilicity and membrane penetration, while bulkier substituents (e.g., isopropyl) reduce activity .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Methodology :
- Rodent Models : Administer 10 mg/kg intravenously or orally. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS for bioavailability and half-life .
Data Contradiction Analysis
Q. Why do synthetic yields vary across similar triazolo-pyrimidine derivatives?
- Factors :
- Solvent Polarity : Ethanol yields 55–63% for triazolo-pyrimidines, while DMF improves yields to 70–85% but complicates purification .
- Temperature : Reactions at 70°C vs. 100°C show 15–20% yield differences due to competing side reactions (e.g., oxidation of thioether to sulfone) .
Methodological Best Practices
Q. How to mitigate degradation during storage?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
